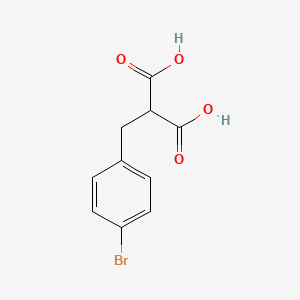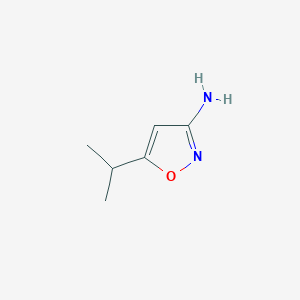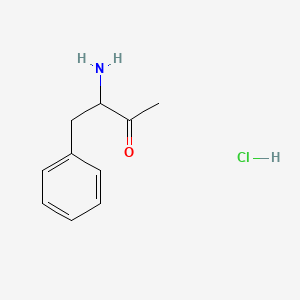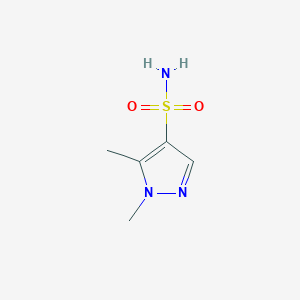
1,4-ビス(2-プロピニルオキシ)ベンゼン
説明
1,4-Bis(2-propynyloxy)benzene is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-propynyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-propynyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
精密ポリイソキサゾールの合成
この化合物は、クリック重合による精密ポリイソキサゾールのワンポット合成に使用されます。 このプロセスは、ニトリルオキシドとアルキンとの銅(I)触媒1,3-双極子環状付加を伴い、特定の特性を持つポリマーを生成する重要なステップです .
共有結合性有機構造体(COFs)
1,4-ビス(2-プロピニルオキシ)ベンゼン: は、COFsの構築における分子ビルディングブロックとして機能します。 これらのフレームワークは、共有結合によって接続された拡張された結晶構造であり、共有結合化学の精度と多様性を示しています .
エポキシ樹脂の強化
材料科学の分野では、この化合物はエポキシ樹脂の強化に貢献しています。 このプロセスは、その場でアジド-アルキン重合を伴い、樹脂の機械的性能と熱的特性を向上させます .
作用機序
Target of Action
It is known that many benzene derivatives interact with various proteins and enzymes within the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of 1,4-Bis(2-propynyloxy)benzene is likely through electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical pathways, particularly those involving aromatic compounds .
Result of Action
It has been observed that similar compounds have shown antimicrobial, antitumor, anti hiv, dna scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities .
生化学分析
Biochemical Properties
1,4-Bis(2-propynyloxy)benzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages. This interaction is crucial for the synthesis of complex biomolecules and the development of novel biochemical tools. Additionally, 1,4-Bis(2-propynyloxy)benzene can interact with proteins and other biomolecules through its alkyne groups, enabling the formation of covalent bonds that are essential for various biochemical applications .
Cellular Effects
The effects of 1,4-Bis(2-propynyloxy)benzene on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these processes. This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, 1,4-Bis(2-propynyloxy)benzene has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1,4-Bis(2-propynyloxy)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of its alkyne groups to specific biomolecules, forming covalent bonds that can inhibit or activate enzyme activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis(2-propynyloxy)benzene have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 1,4-Bis(2-propynyloxy)benzene can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged modulation of enzyme activity and gene expression, which can be beneficial for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1,4-Bis(2-propynyloxy)benzene vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits of 1,4-Bis(2-propynyloxy)benzene while minimizing potential risks .
Transport and Distribution
Within cells and tissues, 1,4-Bis(2-propynyloxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells and tissues. The transport and distribution of 1,4-Bis(2-propynyloxy)benzene can influence its biochemical effects, as the compound needs to reach specific cellular compartments to exert its function .
Subcellular Localization
The subcellular localization of 1,4-Bis(2-propynyloxy)benzene is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of 1,4-Bis(2-propynyloxy)benzene is essential for its activity and function, as it needs to be in proximity to its target proteins and enzymes to exert its biochemical effects .
特性
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?
A1: 1,4-Bis(2-propynyloxy)benzene acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.
Q2: What are the advantages of using 1,4-bis(2-propynyloxy)benzene as a curing agent compared to conventional isocyanate-based curatives?
A2: The research highlights several advantages of using 1,4-bis(2-propynyloxy)benzene over traditional isocyanate curatives like Desmodur N-100. These advantages include:
- No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.
- Comparable mechanical properties: The study demonstrates that GAP cured with 1,4-bis(2-propynyloxy)benzene exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .
Q3: How was 1,4-bis(2-propynyloxy)benzene characterized in the study?
A3: The researchers confirmed the structure and purity of 1,4-bis(2-propynyloxy)benzene using a combination of techniques:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .
- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















